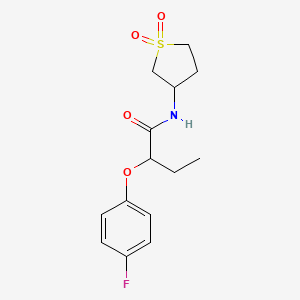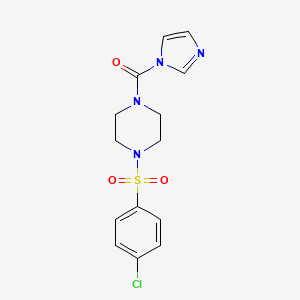![molecular formula C7H11NO2 B2765289 (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide CAS No. 2307773-47-1](/img/structure/B2765289.png)
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound featuring an oxabicyclo[2.2.1]heptane core. This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which imparts unique chemical properties. The compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and structural novelty.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide typically involves a [4+2] cycloaddition reaction. One common method is the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions. This reaction proceeds under mild conditions and provides the desired bicyclic structure in a highly enantioselective manner .
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the carboxamide group.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring, used in drug discovery.
Uniqueness
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific stereochemistry and the presence of both an oxygen atom and a carboxamide group within the bicyclic framework. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9)/t4-,5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURCZZYJLZFPGX-PBXRRBTRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2765206.png)

![ethyl 2-[(2Z)-2-[(3-phenylpropanoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)



![2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2765217.png)
![4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2765219.png)
![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/new.no-structure.jpg)


![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)
![3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2765228.png)
